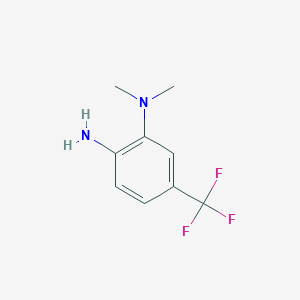
N*2*,N*2*-Dimethyl-4-trifluoromethyl-benzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N*2*,N*2*-Dimethyl-4-trifluoromethyl-benzene-1,2-diamine is an organic compound with the molecular formula C9H13F3N2 It is characterized by the presence of two methyl groups and a trifluoromethyl group attached to a benzene ring, along with two amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
N*2*,N*2*-Dimethyl-4-trifluoromethyl-benzene-1,2-diamine can be synthesized through several methods. One common approach involves the reaction of 4-trifluoromethyl-benzene-1,2-diamine with dimethyl sulfate under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the methylation process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
N*2*,N*2*-Dimethyl-4-trifluoromethyl-benzene-1,2-diamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amine compounds, and substituted benzene derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N*2*,N*2*-Dimethyl-4-trifluoromethyl-benzene-1,2-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N*2*,N*2*-Dimethyl-4-trifluoromethyl-benzene-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amine groups can form hydrogen bonds with target proteins, influencing their activity and function . The compound may also participate in redox reactions, affecting cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
2,5-Diaminobenzotrifluoride: Similar structure but lacks the dimethyl groups.
4-(Trifluoromethyl)benzene-1,2-diamine: Similar structure but lacks the dimethyl groups.
N*2*,N*2*-Dimethyl-4-(trifluoromethoxy)benzene-1,2-diamine: Similar structure but has a trifluoromethoxy group instead of a trifluoromethyl group.
Uniqueness
N*2*,N*2*-Dimethyl-4-trifluoromethyl-benzene-1,2-diamine is unique due to the presence of both dimethyl and trifluoromethyl groups, which confer distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C9H11F3N2 |
|---|---|
Molecular Weight |
204.19 g/mol |
IUPAC Name |
2-N,2-N-dimethyl-4-(trifluoromethyl)benzene-1,2-diamine |
InChI |
InChI=1S/C9H11F3N2/c1-14(2)8-5-6(9(10,11)12)3-4-7(8)13/h3-5H,13H2,1-2H3 |
InChI Key |
PBFFWOPJSKLXRM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=CC(=C1)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















